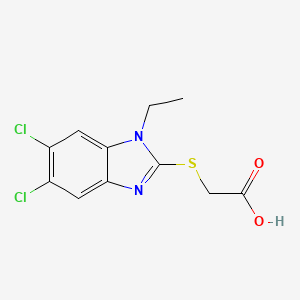![molecular formula C25H23N7O3 B2582334 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-09-2](/img/structure/B2582334.png)
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a broader class of chemicals known for their versatile applications in synthesizing various heterocyclic compounds. Research indicates the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the compound's utility in creating new chemical entities. These derivatives exhibit potential antimicrobial activities, highlighting their significance in developing new therapeutic agents (El-Agrody et al., 2001).
Antimicrobial Activity
Compounds within this chemical framework have been evaluated for their antimicrobial properties. For example, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety, have been synthesized and assessed against various bacterial and fungal species. Some of these newly synthesized compounds displayed moderate effects against specific strains, suggesting their potential in antimicrobial drug development (Abdel‐Aziz et al., 2008).
Supramolecular Chemistry
The compound's derivatives have also been explored in supramolecular chemistry. Novel pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with crown ethers, forming complex 2D and 3D networks through extensive hydrogen bonding. This research opens avenues for creating novel supramolecular assemblies with potential applications in material science and molecular recognition (Fonari et al., 2004).
Anticancer and Anti-inflammatory Activities
Further research has delved into the synthesis of pyrazolopyrimidines derivatives, showcasing significant anticancer and anti-5-lipoxygenase activities. These findings indicate the compound's relevance in developing novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Structural and Spectroscopic Studies
The structural and spectroscopic characterization of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been conducted, contributing to the understanding of their chemical properties and potential applications in various scientific fields (Lahmidi et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-21(24(33)29-17-7-6-9-26-14-17)22(20-8-4-5-10-27-20)32-25(28-15)30-23(31-32)16-11-18(34-2)13-19(12-16)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUHYVJYSBFGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

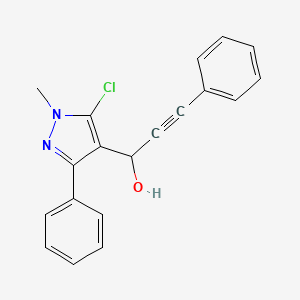
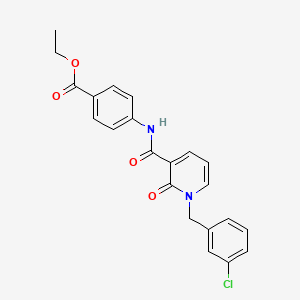

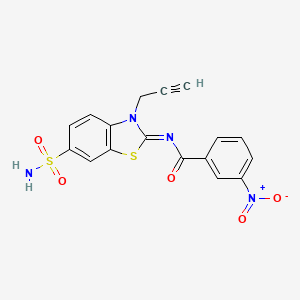
![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

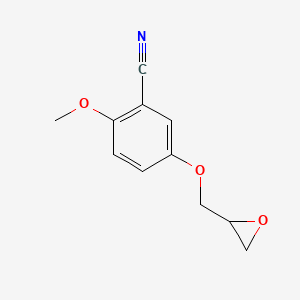
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)
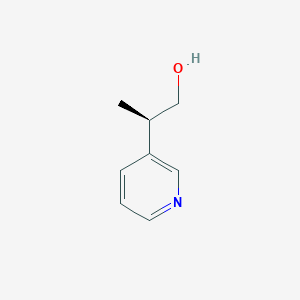
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)
![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)
![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)
